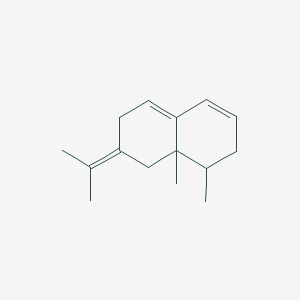

beta-Vatirenene

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H22 |

|---|---|

Molecular Weight |

202.33 g/mol |

IUPAC Name |

1,8a-dimethyl-7-propan-2-ylidene-1,2,6,8-tetrahydronaphthalene |

InChI |

InChI=1S/C15H22/c1-11(2)13-8-9-14-7-5-6-12(3)15(14,4)10-13/h5,7,9,12H,6,8,10H2,1-4H3 |

InChI Key |

QSUQBXKPPUWLTH-UHFFFAOYSA-N |

SMILES |

CC1CC=CC2=CCC(=C(C)C)CC12C |

Canonical SMILES |

CC1CC=CC2=CCC(=C(C)C)CC12C |

physical_description |

Solid |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Advanced Isolation and Purification Techniques

Hydro-distillation and Solvent Extraction Research Paradigms

Hydro-distillation is a widely utilized traditional method for obtaining essential oils from plant materials, and it has been instrumental in the isolation of beta-Vatirenene. Solvent extraction serves as an alternative or complementary technique.

Hydro-distillation: This method involves passing steam through plant material, which vaporizes the volatile compounds, including this compound. The steam and volatile oil mixture is then condensed, and the oil is separated from the water. A notable application of hydro-distillation for this compound isolation is from the leaves of Toona sinensis. In one study, air-dried Toona sinensis leaves (300 g) were subjected to hydro-distillation using a Clevenger apparatus with 3 L of distilled water for 4 hours. The resulting distillate was extracted with n-hexane, dried, and concentrated to yield the essential oil benchchem.combenchchem.com. Vetiver oil, known to contain significant amounts of this compound, is also commonly obtained through hydrodistillation or steam distillation of Vetiveria zizanioides roots phytojournal.comijpsonline.com.

Solvent Extraction: Solvent extraction is another approach used to isolate essential oils and their components. This method involves using organic solvents to dissolve the target compounds from the plant matrix. For instance, petroleum nuts have been extracted using various solvents such as hexane (B92381) and dichloromethane (B109758) cabidigitallibrary.org. While less commonly detailed specifically for this compound in isolation compared to hydro-distillation, solvent extraction is a fundamental technique in phytochemistry for obtaining a broader spectrum of compounds from plant materials nih.gov.

Biosynthetic Pathways and Mechanistic Elucidation

Isoprenoid Precursor Elaboration

The journey to beta-vatirenene begins with the universal precursor for all sesquiterpenes: farnesyl diphosphate (B83284) (FPP). This linear C15 isoprenoid is the substrate upon which a class of enzymes known as sesquiterpene synthases (STSs) enact their transformative cyclization reactions.

Farnesyl Diphosphate Cyclization Studies

The formation of the characteristic eremophilane (B1244597) skeleton of this compound from the acyclic FPP is a complex process involving a cascade of carbocationic intermediates. While a specific this compound synthase has yet to be isolated and fully characterized, extensive research on other sesquiterpene synthases provides a solid framework for understanding this transformation. The initial step is the ionization of FPP, where the diphosphate group departs, generating a farnesyl cation.

Subsequent intramolecular cyclization reactions and rearrangements are then orchestrated within the enzyme's active site. For eremophilane-type sesquiterpenes, the proposed pathway involves an initial 1,10-cyclization to form a germacrene A intermediate. This is then followed by protonation and a second cyclization to yield a eudesmane-type carbocation. A key step in the formation of the eremophilane skeleton is a characteristic 1,2-hydride shift and a subsequent methyl migration from C-10 to C-5. This rearrangement is a defining feature of eremophilane biosynthesis. The resulting carbocation is then stabilized by deprotonation to yield the final this compound structure.

| Step | Intermediate/Process | Description |

| 1 | Farnesyl Diphosphate (FPP) Ionization | Departure of the diphosphate group to form a farnesyl cation. |

| 2 | 1,10-Cyclization | Formation of a 10-membered ring intermediate, germacrene A. |

| 3 | Protonation and Second Cyclization | Formation of a bicyclic eudesmane (B1671778) carbocation. |

| 4 | 1,2-Hydride Shift and Methyl Migration | Rearrangement of the carbocation to form the eremophilane skeleton. |

| 5 | Deprotonation | Stabilization of the final carbocation to yield this compound. |

Proposed Enzymatic Mechanisms for Sesquiterpene Synthase Activity

The active site of a sesquiterpene synthase provides a chiral template that guides the folding of the flexible FPP substrate and stabilizes the highly reactive carbocationic intermediates. The enzymatic mechanism is thought to involve a series of precisely controlled steps:

Substrate Binding and Conformation: The enzyme binds FPP in a specific conformation that pre-organizes it for the desired cyclization cascade.

Initiation of Cyclization: The ionization of FPP is facilitated by a divalent metal cofactor, typically Mg²⁺ or Mn²⁺, which coordinates to the diphosphate moiety.

Carbocationic Cascade: The enzyme's active site architecture, lined with hydrophobic and aromatic amino acid residues, shields the carbocationic intermediates from premature quenching by water and guides the intricate series of cyclizations and rearrangements.

Product Formation and Release: The final deprotonation step is catalyzed by a basic residue in the active site, leading to the formation of the final sesquiterpene product, which is then released from the enzyme.

While the specific residues involved in the catalysis of this compound formation are unknown, studies on related sesquiterpene synthases have identified conserved motifs, such as the DDxxD and NSE/DTE motifs, which are crucial for substrate binding and catalysis.

Stereochemical Progression in Biosynthesis

The biosynthesis of this compound is a highly stereospecific process. The chirality of the final product is dictated by the precise folding of FPP within the enzyme's active site and the stereochemistry of the subsequent cyclization and rearrangement steps. The formation of the eremophilane skeleton involves the creation of several stereocenters, and the enzyme ensures that only the correct stereoisomer is produced.

Isotopic labeling studies on related eremophilane-producing systems have been instrumental in elucidating the stereochemical course of the reaction. These studies have helped to trace the fate of individual atoms from FPP to the final product, providing insights into the stereochemistry of the intermediates and the nature of the enzymatic transformations. The absolute stereochemistry of naturally occurring this compound is a direct consequence of this enzymatic control.

Genetic and Molecular Regulation of this compound Biosynthesis

The production of this compound, like other specialized metabolites, is tightly regulated at the genetic and molecular level. The expression of the gene encoding the putative this compound synthase is likely to be a key control point. Transcriptome analyses of Chrysopogon zizanioides roots have revealed the presence of numerous terpene synthase (TPS) genes, some of which are highly expressed in the root tissues where vetiver oil is synthesized.

The regulation of these TPS genes is thought to be controlled by a complex network of transcription factors. Several families of transcription factors, including AP2/ERF, WRKY, MYB, bHLH, and bZIP, have been implicated in the regulation of terpenoid biosynthesis in various plant species. These transcription factors can be activated by developmental cues and environmental stimuli, allowing the plant to modulate the production of this compound in response to its needs.

| Regulatory Level | Mechanism | Potential Components |

| Transcriptional | Control of gene expression | Promoter and enhancer elements of the this compound synthase gene. |

| Transcription factors (e.g., AP2/ERF, WRKY, MYB). | ||

| Post-transcriptional | mRNA processing and stability | microRNAs. |

| Post-translational | Enzyme activity modification | Phosphorylation, glycosylation. |

| Metabolic | Substrate availability | Regulation of the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways. |

Further research is needed to identify the specific genes and regulatory elements that govern the biosynthesis of this compound. This knowledge could pave the way for metabolic engineering approaches to enhance the production of this valuable sesquiterpenoid.

Synthetic Chemistry Approaches and Derivatization Strategies

Challenges in De Novo Chemical Synthesis of beta-Vatirenene

The de novo synthesis of this compound is marked by several significant hurdles that require meticulous planning and execution. The molecule's structure, characterized by multiple stereocenters and a fused bicyclic system, necessitates advanced synthetic methodologies.

Stereocontrol Methodologies for Complex Bicyclic Frameworks

A primary challenge in synthesizing this compound is achieving precise stereochemical control. The molecule possesses four contiguous stereocenters, demanding methodologies that can reliably establish the correct relative and absolute configurations. Strategies such as asymmetric catalysis, the use of chiral auxiliaries, and substrate-controlled diastereoselective reactions are essential. For instance, constructing the bicyclic framework often involves cyclization reactions where the precise spatial arrangement of substituents dictates the outcome, making enantioselective or diastereoselective approaches paramount. The synthesis of similar complex bicyclic systems in other natural products has highlighted the importance of reactions like asymmetric Diels-Alder cycloadditions or organocatalytic cascade reactions to set multiple stereocenters in a single step organic-chemistry.orgrsc.org.

Strategies for Mitigating Ring Strain in Reaction Intermediates

The bicyclic nature of this compound, often described as having a trans-decalin geometry, can introduce thermodynamic instability and ring strain in various reaction intermediates. Synthetic routes must therefore incorporate strategies to manage or circumvent this strain. This might involve employing reactions that proceed through more stable transition states or utilizing protecting groups that can relieve strain. For example, certain cyclization reactions that form strained rings can be challenging, and alternative pathways or specific reaction conditions (e.g., low temperatures, specific catalysts) might be required to favor the desired product over decomposition or rearrangement pathways benchchem.combenchchem.com. The application of ring strain in the synthesis of polycyclic compounds, such as triquinanes, has been explored, demonstrating how understanding strain release can guide synthetic design researchgate.net.

Functional Group Compatibility in Multi-step Transformations

This compound contains exocyclic double bonds, which are susceptible to various reactions, including rearrangements, oxidation, and polymerization, particularly under the acidic or basic conditions often employed in multi-step organic synthesis. Maintaining the integrity of these functional groups throughout a synthetic sequence is a critical challenge. This requires careful selection of reagents and reaction conditions, often necessitating the use of protecting groups for sensitive functionalities or employing milder, more selective transformations. For example, functional group interconversions in complex molecules demand careful consideration of compatibility to avoid unintended side reactions or degradation solubilityofthings.com. The presence of multiple double bonds in this compound means that any synthetic step must be evaluated for its potential to affect these reactive sites.

Exploration of Semi-Synthetic Routes for this compound

While de novo synthesis aims to build the molecule from simple precursors, semi-synthetic routes offer an alternative by modifying readily available natural products or their precursors. If a closely related, more abundant natural product can be isolated, it could serve as a starting material for chemical transformations to yield this compound. However, the literature does not extensively detail specific semi-synthetic routes for this compound. Such approaches would typically involve selective functionalization or skeletal rearrangement of a related sesquiterpene.

Design and Synthesis of this compound Analogs and Derivatives

The synthesis of this compound analogs and derivatives is a key strategy for exploring its structure-activity relationships (SAR) and for developing compounds with improved or novel properties. By systematically modifying specific parts of the this compound structure, researchers can probe the molecular basis of its biological activities.

Advanced Spectroscopic and Analytical Characterization Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like beta-Vatirenene. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.

Optimization of Chromatographic Parameters for this compound Separation

Effective separation of this compound from complex mixtures requires careful optimization of GC parameters. Studies have utilized capillary columns, such as the HP-5 MS column (30 m × 0.25 mm), for the separation of sesquiterpenoids benchchem.comscielo.brum.edu.mo. Temperature programming is critical; for instance, a gradient starting at 60°C, increasing to 260°C, has been employed benchchem.combenchchem.com. Carrier gas flow rates, typically helium, are maintained at constant pressures, often around 1 psi or 90 Kpa, depending on the system beilstein-journals.orgcropj.com. Injection port temperatures are usually set around 250-260°C to ensure proper vaporization of the analyte scielo.brum.edu.mobeilstein-journals.org. These optimized parameters ensure good peak shape and resolution, minimizing co-elution with structurally similar compounds benchchem.com.

Mass Spectral Fragmentation Pattern Interpretation for Structural Confirmation

The mass spectrum of this compound provides characteristic fragmentation patterns that aid in its structural confirmation. The molecular ion is typically observed at m/z 202 benchchem.comnih.govuni.lu. Common fragment ions reported include m/z 204 (molecular ion), m/z 145, m/z 159, and m/z 161 (corresponding to C₁₂H₁₇⁺) benchchem.combenchchem.comnih.gov. The interpretation of these fragments, often through comparison with spectral libraries such as NIST or Wiley, allows for the tentative or definitive identification of this compound within a sample cropj.comphytojournal.comdpi.qld.gov.au.

Application of Retention Indices (Kovats RI) in Compound Identification

Kovats Retention Indices (RI) are invaluable for confirming compound identification in GC analysis, especially when mass spectral data alone might be ambiguous or when reference standards are unavailable. These indices are determined by comparing the elution time of a compound to that of a series of n-alkanes run under identical conditions researchgate.netscispace.comacs.org. For this compound, reported Kovats Retention Indices on standard non-polar columns include values around 1574, 1563, 1507, 1547, 1554, 1544, and 1544 nih.gov. Other reported values for this compound or its isomers on standard non-polar phases are around 1525.7, and on standard polar phases, around 1741.5 and 1852 nih.govhmdb.ca. Another study reported a KRI of 1828 on an HP-5 MS column benchchem.com. These indices, when matched with literature values, significantly increase the confidence in compound identification dpi.qld.gov.auresearchgate.netscispace.com.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for analyzing compounds that may not be sufficiently volatile or thermally stable for GC analysis, or for analyzing complex mixtures where high selectivity is required creative-proteomics.commdpi.comresearchgate.netsemanticscholar.orgresearchgate.netnih.govmdpi.comresearchgate.net. LC-MS combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For sesquiterpenoids like this compound, LC-MS can be used to detect and quantify the compound in biological matrices, monitor degradation, or analyze samples where GC-MS might not be suitable. Techniques like LC-MS/MS offer enhanced sensitivity and specificity, allowing for detailed structural elucidation and accurate quantification, even in complex biological samples creative-proteomics.comresearchgate.net. Studies have utilized LC-MS for identifying sesquiterpenes in plant extracts, contributing to chemotaxonomic studies and quality control mdpi.comsemanticscholar.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Related Sesquiterpenoids

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is indispensable for the detailed structural elucidation of organic compounds, including sesquiterpenoids. While direct ¹³C NMR data for this compound itself might be scarce in readily accessible literature, the principles and typical chemical shifts for related sesquiterpenoid structures provide a framework for understanding its potential spectral characteristics.

Carbon-13 NMR Chemical Shift Analysis

In ¹³C NMR spectroscopy, different carbon environments resonate at distinct chemical shifts (δ). For sesquiterpenoids, including eremophilanes to which this compound belongs, characteristic ranges are observed benchchem.comnih.govrsc.orgresearchgate.netoiccpress.comresearchgate.netiau.irnih.govoregonstate.edu.

Olefinic Carbons: Quaternary olefinic carbons (part of double bonds) typically appear in the range of δ 130–150 ppm. Methine olefinic carbons (CH=) are generally found between δ 120–140 ppm benchchem.comresearchgate.netoregonstate.edu.

Aliphatic Carbons: Methyl carbons (CH₃) attached to quaternary centers or part of isopropyl groups often resonate in the δ 15–30 ppm range. Methylene carbons (CH₂) typically fall within δ 20–50 ppm, while methine carbons (CH) can be found from δ 25–60 ppm. Quaternary aliphatic carbons generally appear in the δ 30–50 ppm range benchchem.comresearchgate.netoregonstate.edu.

Carbons bearing Oxygen: If hydroxyl or carbonyl groups were present in related structures, their corresponding carbons would show characteristic downfield shifts (e.g., carbonyl carbons around δ 170–220 ppm, carbons bearing hydroxyl groups around δ 60–85 ppm) oregonstate.edu.

For this compound, which is a hydrocarbon sesquiterpene, the ¹³C NMR spectrum would be dominated by signals from olefinic and aliphatic carbons. The presence of an isopropylidene group would contribute signals for the methyl carbons of the isopropylidene moiety and the quaternary olefinic carbon. The bicyclic structure would also influence the chemical shifts of the carbons within the fused ring system benchchem.comnih.govresearchgate.net.

Proton NMR Resonance Assignments

While comprehensive, specific proton nuclear magnetic resonance (¹H NMR) assignments for this compound are not extensively detailed in the readily available literature, insights can be drawn from studies on analogous eremophilane (B1244597) sesquiterpenoids. Eremophilanes, as a class, often exhibit characteristic ¹H NMR signals that aid in structural elucidation. Typically, these compounds display vinyl proton resonances in the δ 5.0–5.5 ppm range. Geminal dimethyl groups, commonly found in sesquiterpenes, usually appear as singlets in the ¹H NMR spectrum, often resonating near δ 1.6 ppm. Furthermore, ¹³C NMR spectroscopy of related eremophilanes reveals signals for quaternary carbons in the olefinic region, typically between δ 130–150 ppm, and for methyl groups in the δ 15–25 ppm range, corresponding to carbons such as C-15 and C-12. The precise assignment of proton and carbon signals for this compound would necessitate dedicated spectroscopic studies, potentially involving advanced techniques like 2D NMR (e.g., COSY, HSQC, HMBC) to confirm connectivity and stereochemistry.

Metabolomics Approaches for Comprehensive this compound Profiling in Biological Matrices

Metabolomics offers a powerful platform for the comprehensive profiling of small molecules within biological systems, including the identification and quantification of this compound. Its application is particularly valuable in understanding the metabolic fate of this compound or its role as a biomarker in various biological contexts, such as in breath or urine samples.

Method Development for Detection in Complex Biological Samples

The detection of this compound in complex biological matrices, such as urine or breath, typically relies on hyphenated chromatographic and mass spectrometric techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary analytical methods employed due to their high sensitivity, specificity, and ability to resolve complex mixtures benchchem.comnih.govasm.orgresearchgate.netscienceopen.com.

Key parameters for the identification of this compound using these methods include:

Mass-to-Charge Ratio (m/z): this compound has a molecular weight of approximately 202.33 g/mol benchchem.combenchchem.comnmppdb.com.ngnih.gov, with its molecular ion typically observed at m/z 202 in GC-MS benchchem.combenchchem.comnih.gov. Characteristic fragment ions, such as m/z 161 and m/z 133, are also utilized for confirmation benchchem.com.

Retention Time (RT): In GC-MS analysis, this compound has been reported to elute at approximately 20.45 minutes under specific chromatographic conditions benchchem.comscienceopen.combenchchem.com.

Retention Indices (RI): Kovats Retention Indices (KRI) or linear retention indices (LRI) are critical for compound identification, especially when comparing data across different chromatographic systems. Reported RI values for this compound vary depending on the column and temperature program, with examples including NIST RI: 1545, calculated RI: 1550 benchchem.combenchchem.com, and other reported values such as 1301 mdpi.com, 1489 dergipark.org.tr, and a range around 1441-1926 tandfonline.com.

Method development in complex samples necessitates optimizing chromatographic conditions, such as stationary phase polarity and temperature gradients, to achieve adequate separation from structurally similar compounds that may co-elute benchchem.combenchchem.com. For instance, this compound has been identified as a component in human urine scienceopen.comresearchgate.net and has been investigated as a volatile organic compound (VOC) in breath for the diagnosis of invasive aspergillosis, where its presence, along with other metabolites, demonstrated high sensitivity and specificity nih.govasm.orgresearchgate.netnih.govgoogle.com.

Table 1: Key Identification Parameters for this compound in GC-MS Analysis

| Parameter | Value(s) | Source(s) |

| Molecular Formula | C₁₅H₂₂ | benchchem.comnmppdb.com.ngnih.govuni.lujst.go.jp |

| Molecular Weight ( g/mol ) | 202.33 | benchchem.combenchchem.comnmppdb.com.ngnih.gov |

| Molecular Ion (m/z) | 202 | benchchem.combenchchem.comnih.gov |

| Characteristic Fragments (m/z) | 161, 133 | benchchem.com |

| Retention Time (min) | 20.45 | benchchem.comscienceopen.combenchchem.com |

| NIST Retention Index (RI) | 1545 | benchchem.combenchchem.com |

| Calculated Retention Index | 1550 | benchchem.combenchchem.com |

| Other Reported RI Values | 1301, 1489, 1441-1926 | mdpi.comdergipark.org.trtandfonline.com |

Isotope Dilution Mass Spectrometry for Precise Quantification

For accurate and precise quantification of this compound in biological matrices, Isotope Dilution Mass Spectrometry (IDMS) is the preferred methodology benchchem.com. The principle behind IDMS is the addition of a known amount of an isotopically labeled analog of the analyte (e.g., a deuterated standard) to the sample before any sample preparation steps. This "spike" undergoes the same chemical and physical processes as the native analyte throughout extraction, purification, and analysis. Consequently, any losses or variations in recovery during sample handling are compensated for, as the ratio of the labeled analyte to the native analyte remains constant ptb.de.

The quantification process typically involves:

Preparation of Calibration Standards: A series of calibration standards are prepared by spiking known concentrations of this compound with a constant amount of its isotopically labeled analog.

Sample Preparation: The biological sample is spiked with the isotopically labeled standard, followed by extraction and purification steps to isolate this compound.

MS Analysis: The sample and standards are analyzed using mass spectrometry, often GC-MS or LC-MS, to measure the ratio of the native analyte to the internal standard.

Quantification: A calibration curve is constructed using the measured ratios from the standards. The concentration of this compound in the biological sample is then determined by interpolating its measured ratio onto this curve.

Validation of the IDMS method is crucial and includes assessing:

Linearity: Establishing a linear relationship (typically R² ≥ 0.99) between the analyte-to-standard ratio and concentration over the expected range.

Precision: Demonstrating low coefficients of variation (CV < 15%) for replicate measurements.

Recovery: Ensuring that the extraction and analysis process yields consistent recovery rates for both the native analyte and the standard (ideally 80–120%).

Limits of Detection (LOD) and Quantification (LOQ): Determining the lowest concentrations at which the analyte can be reliably detected and quantified.

Cross-validation with orthogonal analytical methods, where feasible, further strengthens the reliability of the quantitative results benchchem.com.

Theoretical and Computational Chemistry Investigations

Molecular Modeling and Conformational Analysis of beta-Vatirenene

Molecular modeling and conformational analysis are crucial for understanding the three-dimensional structure and flexibility of this compound. These techniques aim to identify the most stable spatial arrangements (conformations) of the molecule. By employing methods such as molecular mechanics (MM) or quantum mechanics (QM) calculations, researchers can map the potential energy surface of the molecule, revealing various low-energy conformers. These studies are fundamental in predicting how a molecule will behave in different environments and how it might fit into a binding site. Software packages commonly used for these analyses include Spartan and Gaussian illinois.edugoogle.com. The process typically involves building an initial structure, optimizing its geometry to find a local energy minimum, and then exploring the conformational space by rotating dihedral angles or using specialized algorithms to sample different arrangements. The relative energies of these conformers are then calculated, with the lowest energy conformer often considered the most stable or representative state.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods, are employed to elucidate the electronic structure of this compound. These calculations provide detailed information about the distribution of electrons within the molecule, including atomic charges, molecular orbitals (HOMO/LUMO), and electrostatic potential maps. Such data is vital for understanding the molecule's inherent reactivity, identifying potential sites for chemical reactions (e.g., electrophilic or nucleophilic attack), and predicting its behavior in chemical transformations aps.orgresearchgate.netru.nl. For instance, the frontier molecular orbitals (HOMO and LUMO) can indicate where electron donation or acceptance is most likely to occur, offering clues about its chemical stability and potential reaction pathways. Analysis of bond orders and atomic charges can further refine predictions of reactivity.

In Silico Ligand-Protein Interaction Studies (e.g., Molecular Docking)

Prediction of Biotransformation Pathways and Metabolites

Understanding how this compound might be metabolized in biological systems is crucial for predicting its pharmacokinetic profile and potential effects. In silico tools can predict biotransformation pathways and identify potential metabolites dshs-koeln.denih.govresearchgate.net. These methods often utilize databases of known metabolic reactions catalyzed by enzymes like Cytochrome P450 (CYP) or UDP-glucuronosyltransferases (UGTs) dshs-koeln.deresearchgate.net. Algorithms can predict common metabolic transformations such as hydroxylation, oxidation, reduction, hydrolysis, and conjugation. For example, software like GLORYx can predict phase I and phase II metabolites by combining machine learning with reaction rule sets researchgate.net. By analyzing the chemical structure of this compound, these tools can propose likely sites of metabolic attack and the resulting metabolite structures. This predictive capability allows researchers to anticipate metabolic liabilities and design molecules with improved metabolic stability.

Ecological and Molecular Biological Roles

Involvement in Plant Defense Mechanisms Against Biotic Stressors

Plants have evolved a sophisticated arsenal of chemical defenses to protect themselves from a myriad of biotic stressors, including herbivores and pathogens. Volatile organic compounds, such as beta-vatirenene, are key components of this defense system, acting as signaling molecules and direct deterrents.

Anti-Herbivore and Anti-Pathogen Interactions

While research into the specific anti-herbivore and anti-pathogen properties of isolated this compound is ongoing, its presence in the essential oils of various plants with known biological activities suggests a potential role. Essential oils containing this compound have demonstrated insecticidal, antibacterial, and antifungal properties. However, it is often challenging to attribute these effects to a single component within a complex mixture.

For instance, this compound is a constituent of the essential oil of vetiver grass (Chrysopogon zizanioides), which is known for its insect repellent properties. It is also found in the essential oil of Paullinia pinnata, a plant used in traditional medicine for treating wounds and microbial infections. While these associations are suggestive, further studies focusing on the direct effects of purified this compound are necessary to elucidate its specific contributions to anti-herbivore and anti-pathogen defense.

Table 1: Presence of this compound in Plants with Reported Anti-Herbivore and Anti-Pathogen Activities

| Plant Species | Family | Plant Part | Reported Activity of Essential Oil |

| Chrysopogon zizanioides | Poaceae | Roots | Insect repellent |

| Paullinia pinnata | Sapindaceae | Leaves | Antibacterial, Antifungal |

| Ligularia persica | Asteraceae | Flowers, Stems | Antibacterial |

| Syzygium samarangense | Myrtaceae | - | Antibacterial |

Allelopathic Effects on Surrounding Vegetation

Currently, there is a notable lack of specific research on the allelopathic effects of this compound. While other sesquiterpenes have been identified as potent allelochemicals, the direct role of this compound in plant-plant competition remains an area for future investigation. The invasive nature of some plants that produce this compound, such as Parthenium hysterophorus, hints at the potential for its secondary metabolites to contribute to its competitive success, but direct evidence linking this to this compound is yet to be established.

Contributions to Plant Physiological Processes

Beyond its potential role in direct defense, this compound is also implicated in the broader physiological responses of plants to their environment, including stress tolerance and the regulation of volatile emissions.

Roles in Stress Tolerance and Adaptation

Plants are constantly challenged by abiotic stressors such as drought, salinity, and extreme temperatures. The production of specific secondary metabolites is a key strategy for adaptation and survival under these adverse conditions.

There is emerging evidence to suggest that this compound may play a role in the response of plants to drought stress. Its identification as a significant component in the roots of the drought-tolerant weed Parthenium hysterophorus supports this hypothesis. The accumulation of specific volatile compounds, including sesquiterpenes, in response to water deficit can be part of a complex signaling network that helps the plant to adjust its metabolism and mitigate damage. However, the precise mechanisms by which this compound contributes to drought tolerance are not yet fully understood and require further investigation.

Regulation of Volatile Organic Compound (VOC) Emissions

As a volatile organic compound itself, this compound is part of the complex blend of chemicals that plants release into the atmosphere. These emissions, known as the plant's "volatilome," are dynamic and change in response to both developmental cues and environmental stimuli.

Mechanistic Insights into Antioxidant Capacity in Biological Systems

Reactive oxygen species (ROS) are produced as a byproduct of normal metabolic processes and in response to environmental stress. High levels of ROS can cause significant damage to cells. Plants possess a sophisticated antioxidant defense system, which includes both enzymatic and non-enzymatic components, to scavenge ROS and mitigate oxidative stress.

While the antioxidant potential of various essential oils containing this compound has been reported, specific studies detailing the antioxidant capacity and mechanism of action of isolated this compound are limited. Terpenoids, in general, can exert antioxidant effects through various mechanisms, including direct scavenging of free radicals and modulation of antioxidant enzyme activity. Future research is needed to determine the specific free radical scavenging capabilities of this compound and its potential to influence the cellular antioxidant network in biological systems.

Radical Scavenging Pathways and Mechanisms

This compound, a member of the eremophilane (B1244597) sesquiterpenoid class of compounds, is found in various plants, notably in the essential oil of vetiver (Chrysopogon zizanioides) researchgate.net. While direct and extensive research on the radical scavenging mechanisms of β-vatirenene is limited, the antioxidant potential of essential oils containing this compound suggests its contribution to these properties. The general mechanisms by which sesquiterpenoids scavenge free radicals often involve hydrogen atom transfer (HAT) or single electron transfer (SET) pathways. The allylic hydrogens in the structure of β-vatirenene could potentially be donated to free radicals, thereby neutralizing them.

To provide a more detailed, albeit extrapolated, perspective, the antioxidant activities of other eremophilane sesquiterpenoids have been documented. For instance, certain eremophilane derivatives have shown the ability to protect against oxidative stress in cellular models, implying a capacity to mitigate the damaging effects of free radicals researchgate.net. The specific pathways would likely involve the stabilization of the resulting radical through resonance within the bicyclic structure of the eremophilane skeleton.

Table 1: Antioxidant Activity of Essential Oils/Extracts Containing β-Vatirenene or Related Compounds

| Plant Source | Compound/Extract | Assay | Results | Reference |

| Vetiveria zizanioides | Essential Oil (containing β-vatirenene) | DPPH Scavenging | IC50 of 257.23 µg/ml | researchgate.net |

| Alpinia oxyphylla | Eremophilane Sesquiterpenoids | tBHP-induced cell death prevention | Protective effect | researchgate.net |

Note: The data presented for Vetiveria zizanioides represents the activity of the entire essential oil and not solely β-vatirenene. The data for Alpinia oxyphylla is for related eremophilane sesquiterpenoids.

Modulation of Oxidative Stress Responses

Beyond direct radical scavenging, β-vatirenene may modulate endogenous oxidative stress responses. This can occur through the upregulation of antioxidant enzymes or by influencing signaling pathways involved in cellular defense against oxidative damage. While direct evidence for β-vatirenene is scarce, studies on essential oils containing this compound provide some insights.

The essential oil of Vetiveria zizanioides has been shown to suppress inflammatory responses in LPS-stimulated macrophages, which are often associated with oxidative stress researchgate.net. This includes the modulation of enzymes such as heme oxygenase-1 (HO-1), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) researchgate.net. The upregulation of protective enzymes like HO-1 is a key mechanism in the cellular response to oxidative stress.

Furthermore, research on other sesquiterpenes has demonstrated their ability to influence the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response. It is plausible that β-vatirenene could exert similar effects, leading to the transcription of a suite of antioxidant and cytoprotective genes. However, specific studies to confirm this for β-vatirenene are needed.

Table 2: Modulation of Oxidative Stress-Related Enzymes and Cytokines by Vetiver Essential Oil (Containing β-Vatirenene)

| Cell Line | Treatment | Modulated Target | Effect | Reference |

| RAW 264.7 Macrophages | Vetiveria zizanioides Essential Oil | Heme Oxygenase-1 (HO-1) | Regulation of expression | researchgate.net |

| RAW 264.7 Macrophages | Vetiveria zizanioides Essential Oil | Inducible Nitric Oxide Synthase (iNOS) | Regulation of expression | researchgate.net |

| RAW 264.7 Macrophages | Vetiveria zizanioides Essential Oil | Cyclooxygenase-2 (COX-2) | Regulation of expression | researchgate.net |

| RAW 264.7 Macrophages | Vetiveria zizanioides Essential Oil | Tumour Necrosis Factor-α (TNF-α) | Regulation of expression | researchgate.net |

| RAW 264.7 Macrophages | Vetiveria zizanioides Essential Oil | Interleukin-1β (IL-1β) | Regulation of expression | researchgate.net |

Antimicrobial Action Mechanisms (Molecular Level Investigations)

Disruption of Microbial Cell Membrane Integrity

The antimicrobial activity of sesquiterpenoids, including those of the eremophilane class, is frequently attributed to their ability to interact with and disrupt microbial cell membranes. The lipophilic nature of β-vatirenene allows it to partition into the lipid bilayer of bacterial and fungal cell membranes. This insertion can lead to a loss of membrane integrity, increased permeability, and the leakage of essential intracellular components, ultimately resulting in cell death.

Studies on eremophilane sesquiterpenoids isolated from the endophytic fungus Septoria rudbeckiae have demonstrated potent antibacterial activity. Scanning electron microscopy analysis of bacteria treated with these compounds revealed alterations in the outer configuration of the bacterial cells, providing visual evidence of membrane damage nih.govnih.govfrontiersin.org. While these studies did not specifically test β-vatirenene, the shared chemical scaffold suggests a similar mode of action.

Table 3: Antibacterial Activity of Eremophilane Sesquiterpenoids

| Compound Source | Test Compound | Target Microorganism | MIC Value (µM) | Mechanism | Reference |

| Septoria rudbeckiae | Eremophilane Sesquiterpenoid (Compound 4) | Pseudomonas syringae pv. actinidae | 6.25 | Alteration of outer cell configuration | nih.govnih.govfrontiersin.org |

| Septoria rudbeckiae | Eremophilane Sesquiterpenoid (Compound 20) | Bacillus cereus | 6.25 | Alteration of outer cell configuration | nih.govnih.govfrontiersin.org |

| Rhizopycnis vagum | Eremophilane Sesquiterpenoids (Compounds 11, 16, 20) | Various bacterial pathogens | 32-128 µg/mL | Not specified | researchgate.net |

Note: The data presented is for eremophilane sesquiterpenoids structurally related to β-vatirenene, not for β-vatirenene itself.

Inhibition of Biofilm Formation and Associated Molecular Targets

Bacterial biofilms are structured communities of cells encased in a self-produced polymeric matrix, which confers resistance to antibiotics and host immune responses. Some natural compounds, including sesquiterpenoids, have been shown to inhibit biofilm formation. The mechanisms for this can include the interference with quorum sensing (cell-to-cell communication), inhibition of bacterial adhesion, or disruption of the extracellular matrix.

While there is no direct research on the antibiofilm activity of β-vatirenene, some studies on plant extracts containing this compound have shown promising results. For example, an ethanolic extract containing β-vatirenene demonstrated the ability to reduce Streptococcus mutans biofilm formation by more than 65% nih.gov. The proposed mechanism involves the modification of the bacterial cell surface hydrophobicity, which is a critical factor for initial attachment and biofilm development nih.gov.

The molecular targets for such activity could involve enzymes responsible for the synthesis of extracellular polymeric substances (EPS) or proteins involved in bacterial adhesion. However, without specific studies on β-vatirenene, these remain speculative targets based on the known mechanisms of other antibiofilm agents.

Molecular Mechanisms in Cellular Pathways (excluding clinical trials)

Modulation of Apoptotic Pathways in Model Cell Systems

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Several natural compounds, including sesquiterpenes, have been investigated for their potential to induce apoptosis in cancer cells.

Research on the essential oil of Vetiveria zizanioides, which contains β-vatirenene, has indicated that it may suppress cell apoptosis in LPS-stimulated macrophages researchgate.net. This anti-apoptotic effect in immune cells is relevant in the context of inflammation.

Conversely, in the context of cancer, the induction of apoptosis is a desirable therapeutic outcome. While direct studies on β-vatirenene are lacking, research on other sesquiterpenes provides insights into potential mechanisms. For instance, β-caryophyllene oxide, another sesquiterpenoid, has been shown to induce apoptosis in A549 lung cancer cells through the upregulation of pro-apoptotic proteins like Bax and caspases-3, -7, and -9, and the downregulation of the anti-apoptotic protein Bcl-2. It is plausible that β-vatirenene could act through similar intrinsic (mitochondrial) apoptotic pathways. The modulation of the Bax/Bcl-2 ratio is a critical determinant in the commitment of a cell to apoptosis.

Table 4: Apoptotic Modulation by Related Sesquiterpenoids

| Compound | Cell Line | Key Modulated Proteins | Effect | Reference |

| β-caryophyllene oxide | A549 (Lung Cancer) | Bax, Bcl-2, Caspase-3, -7, -9 | Pro-apoptotic | |

| Vernodalin | MCF-7, MDA-MB-231 (Breast Cancer) | Bcl-2, Bcl-xL, Cytochrome c, Caspases | Pro-apoptotic | youtube.com |

Note: This table presents data for other sesquiterpenoids to illustrate potential mechanisms, as direct data for β-vatirenene is not available.

Interaction with Cellular Signaling Components

This compound, a sesquiterpene found in various plants, is the subject of ongoing research to elucidate its interactions with cellular components and its influence on signaling pathways. Preliminary studies, primarily computational and in vitro, suggest that this compound may modulate several key signaling cascades involved in inflammation, apoptosis, and neuromodulation.

Modulation of Inflammatory Pathways

In silico research has pointed towards the anti-inflammatory potential of this compound. Molecular docking simulations have been employed to investigate its interaction with cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response. These studies revealed that this compound exhibits a notable binding affinity for COX-2, with a calculated binding energy of -8.8 kcal/mol. researchgate.net The interaction is characterized predominantly by hydrophobic interactions with specific amino acid residues, namely Phenylalanine-518 (Phe518) and Alanine-527 (Ala527), within the enzyme's active site. researchgate.net By potentially inhibiting COX-2, this compound may interfere with the synthesis of prostaglandins, which are crucial mediators of inflammation.

Involvement in Apoptotic Signaling

Emerging research indicates that this compound may play a role in inducing apoptosis, or programmed cell death, in cancer cells. While direct mechanistic studies on this compound are limited, research on plant extracts containing this compound suggests a potential link to apoptotic pathways. For instance, related compounds have been observed to induce apoptosis through the c-Jun N-terminal kinase (JNK) signaling pathway. researchgate.net The JNK pathway is a critical stress-activated protein kinase cascade that, when activated, can lead to the phosphorylation of various downstream targets, ultimately culminating in the execution of apoptosis.

Neuro-modulatory Interactions

Computational models have predicted a possible interaction between this compound and the cannabinoid receptor 1 (CB1). The CB1 receptor is a G-protein coupled receptor predominantly expressed in the brain and is a central component of the endocannabinoid system, which regulates numerous physiological processes. The predicted interaction suggests that this compound could have neuro-modulatory effects by influencing CB1 receptor signaling.

Interaction with Aldo-Keto Reductase Enzymes

Predictive computational analyses have identified this compound as a potentially active compound targeting the aldo-keto reductase family 1 member C1 (AKR1C1). chemoprev.org The AKR superfamily of enzymes is involved in the metabolism of a wide range of substrates and plays a role in cellular detoxification and signaling. AKR1C1, in particular, is implicated in the progression of certain cancers by helping to manage levels of reactive oxygen species (ROS), thereby protecting cancer cells from apoptosis. chemoprev.org The predicted activity of this compound on AKR1C1 suggests a potential mechanism for influencing cancer cell survival. chemoprev.org

Influence on Metabolic Signaling Pathways

Metabolomic studies in animal models have shown that levels of this compound, among other metabolites, are altered in response to certain physiological states and treatments. nih.govfrontiersin.org These studies have linked such changes to the modulation of several metabolic pathways, including the metabolism of vitamin B6, glycerophospholipids, and linoleic acid. nih.govfrontiersin.org This suggests that this compound may be involved in or be an indicator of broader shifts in cellular metabolic signaling.

Interactive Data Table: Summary of this compound's Interactions with Cellular Signaling Components

| Target/Pathway | Type of Interaction | Observed/Predicted Effect | Research Model |

| Cyclooxygenase-2 (COX-2) | Binding (Hydrophobic) | Potential inhibition of enzyme activity | In silico (Molecular Docking) researchgate.net |

| Apoptosis Pathways (e.g., JNK) | Induction | May promote programmed cell death | In vitro (Cancer Cells) researchgate.net |

| Cannabinoid Receptor 1 (CB1) | Binding | Potential neuro-modulatory effects | In silico (Computational) |

| Aldo-Keto Reductase 1C1 (AKR1C1) | Activity | Potential modulation of ROS levels in cancer cells | In silico (Predictive Analysis) chemoprev.org |

| Microbial Cell Membrane | Disruption | Antimicrobial activity | In vitro |

Future Research Trajectories and Interdisciplinary Perspectives

Elucidation of Undiscovered Biosynthetic Enzymes and Genes

The biosynthesis of sesquiterpenes, including beta-Vatirenene, is a complex enzymatic process originating from farnesyl diphosphate (B83284) (FPP) wur.nlbioinformatics.nlresearchgate.netnih.gov. While the general pathway involving sesquiterpene synthases (STSs) is understood, the specific enzymes and genes responsible for constructing this compound's characteristic eremophilane (B1244597) skeleton remain largely uncharacterized benchchem.com. Future research should focus on identifying and isolating these specific STSs and any associated tailoring enzymes (e.g., cytochrome P450 monooxygenases) from known this compound-producing organisms such as Chrysopogon zizanioides or Vetiveria zizanioides benchchem.combenchchem.comhorizonepublishing.comresearchgate.net.

Employing genomics-based approaches, such as transcriptome sequencing and comparative genomics, can help pinpoint candidate genes involved in its biosynthesis. Subsequent functional characterization through heterologous expression in microbial hosts (e.g., E. coli or yeast) and in vitro enzymatic assays will be crucial to confirm the identity and catalytic activity of these enzymes nih.govjmb.or.kracs.org. Understanding these specific biosynthetic pathways is a prerequisite for developing biotechnological production strategies.

Table 1: Key Enzymes and Precursors in Sesquiterpene Biosynthesis

| Precursor | Enzyme Class | Typical Product Skeleton(s) | Relevance to this compound |

| Farnesyl diphosphate (FPP) | Sesquiterpene Synthases (STSs) | Diverse (e.g., Germacrenes, Eremophilanes, Cadinanes) | Essential precursor for the formation of the this compound skeleton. |

| Farnesyl diphosphate (FPP) | Cytochrome P450 Monooxygenases (P450s) | Oxygenated derivatives, functionalized skeletons | Potential role in post-cyclization modifications of this compound. |

| Isopentenyl Pyrophosphate (IPP) & Dimethylallyl Pyrophosphate (DMAPP) | Terpene Synthases (TPS), Farnesyl Pyrophosphate Synthase (FPPS) | Building blocks for FPP | Fundamental precursors in the overall isoprenoid pathway. |

Development of Chemoenzymatic Synthesis Methodologies

The complex stereochemistry and bicyclic structure of this compound present significant challenges for total chemical synthesis, with no peer-reviewed routes currently documented benchchem.com. This underscores the potential of chemoenzymatic synthesis, which merges the selectivity of enzymes with the versatility of chemical methods, as a viable strategy for producing this compound and its analogs researchgate.netcardiff.ac.ukdoi.orgnih.gov.

Future research could focus on utilizing specific STSs, potentially engineered for altered substrate specificity, in combination with chemically synthesized or enzymatically produced farnesyl diphosphate (FPP) analogs. This approach allows for the controlled generation of specific sesquiterpene skeletons that may not be readily accessible through traditional chemical synthesis alone researchgate.netcardiff.ac.ukdoi.orgnih.gov. Furthermore, enzymes could be employed for specific, challenging functionalization steps on a chemically synthesized core structure, offering a more efficient and sustainable route to this compound.

Advanced Computational Studies for Structure-Function Relationships

Computational methods are indispensable tools for dissecting how molecular structure dictates biological activity and chemical behavior mdpi.comudt.cljst.go.jppnas.org. For this compound, advanced computational studies can provide critical insights into its interactions with biological targets and its environmental fate.

Future research should leverage quantitative structure-activity relationship (QSAR) modeling to establish predictive correlations between structural modifications of this compound and its observed biological activities, such as antimicrobial, antioxidant, and potential anticancer effects benchchem.combenchchem.commdpi.com. This will guide the design of novel analogs with enhanced potency or specificity. Molecular docking simulations can identify putative protein targets for this compound, thereby elucidating its mechanisms of action at a molecular level mdpi.comudt.clpnas.org. Additionally, quantum mechanical (QM) calculations and molecular dynamics simulations can offer detailed understanding of reaction mechanisms, conformational dynamics, and binding affinities, which are vital for rational drug design and understanding its chemical reactivity.

Table 2: Computational Approaches for Structure-Activity Relationship (SAR) Studies

| Computational Method | Description | Potential Application for this compound |

| Quantitative Structure-Activity Relationship (QSAR) | Statistical models correlating chemical structure with biological activity. | Predicting biological activities (e.g., antimicrobial, anticancer, antioxidant) of this compound and its analogs; guiding the design of novel, more potent derivatives. |

| Molecular Docking | Simulates the binding of a ligand to a protein target to predict binding affinity and mode. | Identifying potential protein targets for this compound; understanding its mechanisms of action at the molecular level. |

| Quantum Mechanical (QM) Calculations | Simulates molecular electronic structure and properties. | Elucidating reaction mechanisms in biosynthesis or atmospheric degradation; predicting conformational stability and reactivity. |

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules over time. | Studying protein-ligand interactions; understanding conformational changes in biological processes; predicting degradation pathways. |

Role in Environmental Volatiles and Atmospheric Chemistry

This compound, as a sesquiterpene, belongs to a class of biogenic volatile organic compounds (BVOCs) that significantly influence atmospheric chemistry rsc.orgresearchgate.netberkeley.eduacs.orgrsc.org. Sesquiterpenes are known for their high reactivity with atmospheric oxidants like ozone and hydroxyl radicals, playing a role in the formation of secondary organic aerosols (SOA) rsc.orgresearchgate.netacs.orgrsc.org.

Future research should specifically investigate this compound's emission rates from its natural sources, its atmospheric degradation pathways, and its quantitative contribution to SOA formation and ozone depletion. This necessitates field measurements to determine its ambient concentrations in various ecosystems and laboratory studies to precisely quantify its reaction kinetics and identify its oxidation products rsc.orgacs.orgrsc.org. Understanding these environmental interactions is crucial for assessing its broader ecological impact and its contribution to air quality.

Q & A

Q. What analytical techniques are recommended for identifying beta-Vatirenene in complex biological matrices?

- Methodological Answer : this compound can be identified using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) due to its unique mass (202 Da) and retention time (20.45 min) . Key parameters include matching the experimental mass-to-charge ratio (m/z) with the theoretical value and verifying retention indices (RI) against databases (e.g., NIST RI: 1545; calculated RI: 1550). Researchers should optimize column conditions (e.g., stationary phase polarity) to resolve co-eluting compounds in urine or tissue extracts .

Q. What experimental protocols are critical for synthesizing this compound in laboratory settings?

- Methodological Answer : Synthesis requires precise control of reaction conditions (temperature, solvent purity, and catalyst ratios). For reproducibility, document step-by-step procedures, including purification methods (e.g., column chromatography) and spectroscopic validation (NMR, IR). Ensure purity ≥95% via HPLC and confirm structural integrity using high-resolution MS .

Q. How can this compound be quantified in biological samples, and what validation steps are necessary?

- Methodological Answer : Use isotope dilution mass spectrometry (IDMS) for accurate quantification. Prepare calibration curves with deuterated internal standards and validate linearity (R² ≥0.99), precision (CV <15%), and recovery rates (80–120%). Cross-validate with orthogonal methods (e.g., ELISA) if available, and report limits of detection (LOD) and quantification (LOQ) .

Advanced Research Questions

Q. How should researchers address discrepancies in retention indices (RI) for this compound across chromatographic systems?

- Methodological Answer : Discrepancies between calculated RI (1550) and NIST RI (1545) may arise from column aging or temperature gradients. Standardize methods using reference compounds (e.g., n-alkanes) under identical conditions. Perform inter-laboratory comparisons and report deviations in supplementary materials to enhance reproducibility .

Q. What experimental designs are optimal for assessing this compound’s stability under varying physiological conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing this compound to pH gradients (1–14), temperatures (4–37°C), and enzymatic environments (e.g., liver microsomes). Monitor degradation via time-course LC-MS and quantify half-life using first-order kinetics. Include negative controls (e.g., buffer-only samples) and triplicate runs .

Q. How can contradictory data on this compound’s metabolic origins be resolved?

- Methodological Answer : Contradictions may stem from interspecies variability or analytical sensitivity limits. Employ tracer studies (e.g., ¹³C-labeled precursors) in model organisms and compare metabolic pathways via flux analysis. Integrate multi-omics data (transcriptomics, metabolomics) to identify enzyme candidates (e.g., cytochrome P450 isoforms) and validate using knockout models .

Key Considerations for Research Design

- Reproducibility : Document all chromatographic parameters (column type, flow rate) and share raw data in public repositories .

- Ethical Compliance : Obtain institutional approval for biological sample use and adhere to FAIR data principles .

- Conflict Resolution : Use meta-analysis frameworks to reconcile contradictory findings, emphasizing methodological transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.